molecular formula C4H7FO2S B13636190 But-3-ene-1-sulfonyl fluoride CAS No. 1028173-01-4

But-3-ene-1-sulfonyl fluoride

Cat. No.: B13636190
CAS No.: 1028173-01-4
M. Wt: 138.16 g/mol
InChI Key: RUZOZYRVWBPMHY-UHFFFAOYSA-N
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Description

But-3-ene-1-sulfonyl fluoride is an organic compound characterized by the presence of a sulfonyl fluoride group attached to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-ene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of but-3-ene-1-sulfonyl chloride with hydrogen fluoride. This reaction typically requires anhydrous conditions and a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

But-3-ene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the butene chain can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions often require a base to proceed.

    Addition Reactions: Electrophiles such as halogens and hydrogen halides are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the sulfonyl fluoride group.

    Addition Reactions: Products with the addition of electrophiles across the double bond.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

But-3-ene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which but-3-ene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to modifications in their structure and function. The double bond in the butene chain also plays a role in the compound’s reactivity, allowing for various addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • But-3-ene-1-sulfonyl chloride
  • But-3-ene-1-sulfonyl bromide
  • But-3-ene-1-sulfonyl iodide

Uniqueness

But-3-ene-1-sulfonyl fluoride is unique due to the presence of the fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group is less reactive towards nucleophiles, making the compound more stable under certain conditions and suitable for specific applications where other sulfonyl halides might not be as effective.

Properties

CAS No.

1028173-01-4

Molecular Formula

C4H7FO2S

Molecular Weight

138.16 g/mol

IUPAC Name

but-3-ene-1-sulfonyl fluoride

InChI

InChI=1S/C4H7FO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2

InChI Key

RUZOZYRVWBPMHY-UHFFFAOYSA-N

Canonical SMILES

C=CCCS(=O)(=O)F

Origin of Product

United States

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